N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: Starting from a suitable diamine and a dihalide.
Introduction of the pyridinyl group: Via nucleophilic substitution or coupling reactions.
Attachment of the carboxamide group: Through amide bond formation using carboxylic acids or their derivatives.
Acetylation of the phenyl group: Using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Various substitution reactions could occur, especially on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal Chemistry: Potential as a drug candidate or a pharmacological tool.
Biological Studies: Investigating its effects on biological systems or its interactions with biomolecules.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-methylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
The unique structural features of “N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide” include the acetyl group on the phenyl ring and the specific substitution pattern on the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23N5O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-15(26)16-5-7-17(8-6-16)23-19(27)14-22-20(28)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27) |
InChI Key |
HJMPUVOHJYMWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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